![molecular formula C11H14O2 B2433186 2-Methyl-2-(3-methylphenyl)propanoic acid CAS No. 93351-25-8](/img/structure/B2433186.png)
2-Methyl-2-(3-methylphenyl)propanoic acid
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Overview
Description
“2-Methyl-2-(3-methylphenyl)propanoic acid” is a chemical compound with the linear formula C11H14O2 . It has a molecular weight of 178.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “2-Methyl-2-(3-methylphenyl)propanoic acid” is 1S/C11H14O2/c1-8-5-4-6-9(7-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) . This code can be used to generate a 3D structure of the molecule for further analysis.Physical And Chemical Properties Analysis
“2-Methyl-2-(3-methylphenyl)propanoic acid” is a powder with a melting point of 73-74°C . .Scientific Research Applications
Enantioseparation Techniques :
- A study by Jin et al. (2020) demonstrated the successful enantioseparation of 2-(3-Methylphenyl)propanic acid and its isomers using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector. This process achieved high recovery and purity, highlighting the compound's potential in stereochemical applications (Yang Jin, Honglei Bao, Wenyu Sun, & Shengqiang Tong, 2020).
Chemical Synthesis and Derivative Formation :
- The compound's versatility in chemical synthesis is illustrated by He Chong-heng (2010), who reported its synthesis through the rearrangement of ketalization using zinc acetate and cuprous chloride. This method resulted in a high yield, indicating its efficiency in organic synthesis (He Chong-heng, 2010).
- Another study by Davadra et al. (2011) involved the separation of stereo isomers of a related compound, 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid, using reverse-phase high-performance liquid chromatography. This work underscores the compound's role in facilitating stereochemical studies (Prakash M Davadra et al., 2011).
Chemical Analysis and Properties :
- Kotteswaran et al. (2016) synthesized 2-Cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, a derivative, and analyzed its electronic properties and thermal stability, providing insights into the compound’s structural and physical characteristics (S. Kotteswaran, M. Senthil Pandian, & P. Ramasamy, 2016).
Investigations into Stereochemistry and Molecular Structure :
- Tong et al. (2016) explored the enantioseparation of racemic 2-(substituted phenyl)propanoic acids, including 2-Methyl-2-(3-methylphenyl)propanoic acid, using high-speed countercurrent chromatography. This study revealed how substituents on the benzene ring influence enantiorecognition, contributing to our understanding of the compound's stereochemical behavior (Shengqiang Tong et al., 2016).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-methyl-2-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-9(7-8)11(2,3)10(12)13/h4-7H,1-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKWQWKHODEFBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2-(3-methylphenyl)propanoic acid |
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